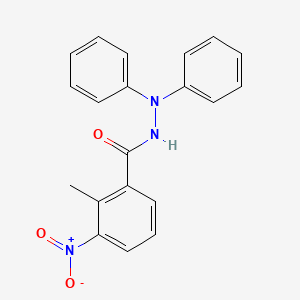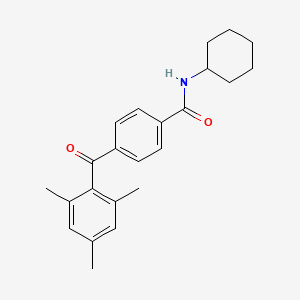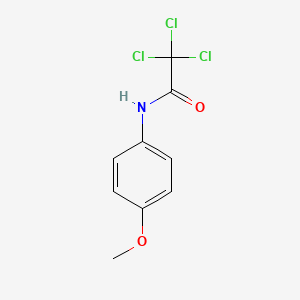![molecular formula C11H10BrN3O B5717596 N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, also known as BIA, is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. BIA is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various experimental models.
作用機序
The mechanism of action of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is not fully understood, but it has been suggested to act through different pathways. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been suggested to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can disrupt bacterial growth and replication.
Biochemical and Physiological Effects:
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of bacterial biofilms, which are communities of bacteria that are resistant to antibiotics.
実験室実験の利点と制限
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its small size, high purity, and stability. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have low toxicity in different experimental models, which makes it a potential candidate for further research. However, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential off-target effects. Therefore, further studies are needed to investigate the optimal conditions for the use of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models.
将来の方向性
There are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications in cancer, infectious diseases, and inflammatory diseases. Further studies are needed to investigate the optimal dosage and administration route of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models. Furthermore, the off-target effects of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide need to be investigated to ensure its safety for clinical use. Finally, the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties can enhance its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is a small molecule that has been synthesized using different methods, and its potential therapeutic applications have been investigated in various scientific studies. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model, and its mechanism of action is not fully understood. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, but it also has some limitations that need to be addressed in further studies. Finally, there are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications and the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties.
合成法
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be synthesized using different methods, including the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic anhydride and acetic acid, or the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic acid and acetyl chloride. The yield of the synthesis method can vary depending on the reaction conditions, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been investigated for its potential therapeutic applications in various scientific studies. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anticancer agent. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been studied for its antimicrobial activity against different bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have anti-inflammatory effects, and it has been suggested as a potential treatment for inflammatory diseases.
特性
IUPAC Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)15-9-4-2-8(3-5-9)10-11(12)14-6-13-10/h2-6H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLCWMMKBYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)
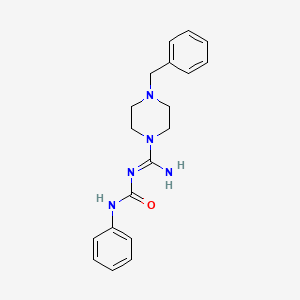
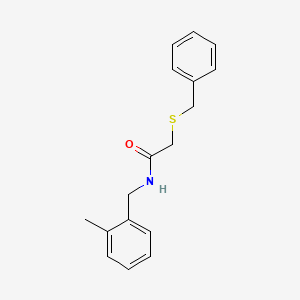
![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
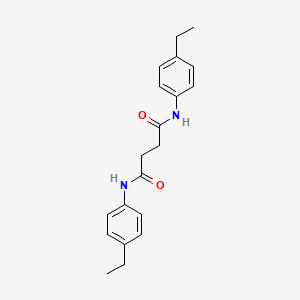
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)
